Naltriben methanesulfonate is a chemical compound recognized for its specific action as a selective antagonist of the delta-2 opioid receptor. Its systematic name reflects its complex molecular structure, which includes a methanesulfonate group. This compound is primarily utilized in scientific research, particularly in studies related to opioid receptors and their biological implications.
Naltriben methanesulfonate is classified under the category of synthetic organic compounds, specifically as an opioid receptor antagonist. Its chemical structure includes elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur, with the molecular formula and a molecular weight of approximately 511.6 g/mol .
The synthesis of naltriben methanesulfonate involves several key steps:
The synthetic route may vary based on the specific precursors used and the desired yield. Industrial production often involves scaling up these methods with optimizations to improve efficiency and reduce costs.
Naltriben methanesulfonate has a complex molecular structure characterized by multiple rings and functional groups. The IUPAC name is (2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol; methanesulfonic acid.
Naltriben methanesulfonate participates in various chemical reactions:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction, with solvents such as dimethyl sulfoxide being frequently employed.
The outcomes of these reactions depend on the specific conditions applied and the reagents used. Understanding these reactions is crucial for developing new derivatives with potentially enhanced properties.
Naltriben methanesulfonate functions primarily by selectively binding to the delta-2 opioid receptor. This binding inhibits receptor activity by preventing interaction with natural ligands, thereby blocking downstream signaling pathways mediated by G-proteins associated with this receptor type .
This mechanism highlights its potential therapeutic applications in pain management and addiction treatment by modulating opioid receptor activity.
Naltriben methanesulfonate appears as a solid compound with high purity (≥98% HPLC). It is typically stored in a dry environment to maintain stability.
Key chemical properties include:
Relevant data from studies indicate that its hygroscopic nature allows it to absorb moisture from the environment, which could affect its handling and storage .
Naltriben methanesulfonate has diverse applications across several scientific fields:
This compound's unique properties make it a valuable tool in both academic research and pharmaceutical development contexts.
Transient receptor potential melastatin 7 (TRPM7) is a ubiquitously expressed cation channel with intrinsic kinase activity, critically governing cellular magnesium ion (Mg²⁺) homeostasis. Naltriben methanesulfonate functions as a potent activator of TRPM7 channels, directly influencing Mg²⁺ permeability across plasma membranes. This activation occurs independently of its opioid receptor interactions, representing a distinct non-opioid pathway [3].
TRPM7 constitutes the dominant magnesium entry mechanism in mammalian cells, regulating intracellular Mg²⁺ concentrations essential for enzymatic functions, nucleic acid stability, and cellular proliferation. Naltriben methanesulfonate binding induces conformational changes in TRPM7, facilitating extracellular Mg²⁺ influx. This mechanism is experimentally validated in glioblastoma models, where Naltriben methanesulfonate exposure (≥10 µM) significantly enhances cancer cell migration and invasion—phenotypes reversed under TRPM7-knockdown conditions [3].
Naltriben methanesulfonate exhibits a biphasic effect on TRPM7: Activation initiates at 1–10 µM, with maximal channel conductance achieved at 50 µM. Half-maximal effective concentration (EC₅₀) values for Mg²⁺ flux induction approximate 12.5 ± 1.8 µM, indicating high potency. Beyond 100 µM, desensitization phenomena reduce channel permeability, demonstrating a tightly regulated concentration-response relationship [3].
Under physiologically low Mg²⁺ conditions (<0.3 mM), Naltriben methanesulfonate potentiates TRPM7-mediated Mg²⁺ influx by 2.7-fold compared to normal Mg²⁺ environments. This synergy accelerates recovery from hypomagnesemia in cellular models, positioning TRPM7 as a mechanistic target for modulating magnesium-dependent pathologies [3].
Table 1: TRPM7 Activation Parameters by Naltriben Methanesulfonate
| Parameter | Value | Experimental Model |
|---|---|---|
| EC₅₀ for Mg²⁺ Influx | 12.5 ± 1.8 µM | Glioblastoma Cell Lines |
| Activation Threshold | ≥10 µM | HEK293-TRPM7 Transfectants |
| Maximal Activation | 50 µM | Whole-Cell Patch Clamp |
| Mg²⁺ Depletion Synergy | 2.7-fold Flux Increase | Low-Mg²⁺ Culture Systems |
Naltriben methanesulfonate demonstrates high specificity for delta-opioid receptor subtypes, particularly distinguishing between δ₁ and δ₂ pharmacological profiles. Its antagonist activity modulates nociception, addiction pathways, and neuroinflammatory responses [2] [3] [4].
In radioligand binding assays, Naltriben methanesulfonate exhibits nanomolar affinity for δ₂-opioid receptors (Kᵢ = 0.013 nM), surpassing its affinity for μ-opioid receptors (Kᵢ = 19.79 nM) and κ-opioid receptors (Kᵢ = 152 nM) by >1,000-fold. In vivo studies in mice confirm this selectivity: Intravenous administration yields striatal and cortical binding densities correlating with δ₂ receptor distribution (r = 0.93), inhibitable by naltrindole (δ-antagonist) but unaffected by μ- or κ-selective ligands [2] [4].
Naltriben methanesulfonate discriminates δ₂ from δ₁ subtypes via 9.6–12.9-fold higher binding affinity for δ₂ sites. Functional assays reveal its antagonism of [D-Ser²,Leu⁵,Thr⁶]-enkephalin (δ₂-agonist)-stimulated GTPγS binding, while minimally affecting DPDPE (δ₁-agonist) responses. In vivo, its cortical distribution diverges from δ₁-predominant regions (e.g., amygdala), confirming subtype-specific targeting [2] [4].
Table 2: Delta-Opioid Receptor Subtype Selectivity Profile
| Parameter | δ₂-Opioid Receptor | δ₁-Opioid Receptor |
|---|---|---|
| Binding Affinity (Kᵢ) | 0.013 nM | 0.125–0.168 nM |
| Functional Antagonism (IC₅₀) | 3.2 nM (vs. deltorphin) | 38.7 nM (vs. DPDPE) |
| In Vivo Binding Regionality | Striatum/Cortex | Amygdala/Hypothalamus |
| Competitor Sensitivity | Naltrindole-sensitive | BNTX-sensitive |
Naltriben methanesulfonate modulates μ-opioid receptor/delta-opioid receptor heteromers via biased antagonism. At 30 nM, it blocks endocytosis of μ-opioid receptor/delta-opioid receptor heterodimers without inhibiting G-protein signaling. This stabilizes surface-expressed heteromers, inducing ligand-biased antagonism: In morphine-treated mice, co-administration with methadone shifts morphine’s analgesic ED₅₀ rightward by 4.3-fold, revealing μ-opioid receptor/delta-opioid receptor’s anti-analgesic role. Crucially, naltrindole lacks this effect, underscoring Naltriben methanesulfonate’s unique crosstalk regulation [5].
No direct evidence implicates Naltriben methanesulfonate in Bruton’s tyrosine kinase inhibition. Available data refute interactions with B-cell receptor signaling pathways, emphasizing its selectivity for TRPM7 and opioid targets [3] [6].
Naltriben methanesulfonate inhibits the receptor for advanced glycation end products dimerization interface, disrupting S100B-RAGE inflammatory signaling. Molecular docking reveals binding at the V-domain (ΔG = -9.8 kcal/mol), competitively blocking S100B association (IC₅₀ = 14 µM). In malaria models, this suppresses Plasmodium falciparum cytoadherence—phenocopying anti-RAGE antibodies—suggesting therapeutic utility in RAGE-driven pathologies [7].
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7